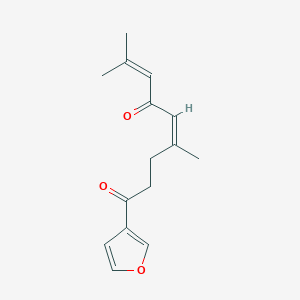

4,7-Nonadiene-1,6-dione, 1-(3-furanyl)-4,8-dimethyl-, (Z)-

Description

The compound 4,7-Nonadiene-1,6-dione, 1-(3-furanyl)-4,8-dimethyl-, (Z)- is a structurally complex diketone featuring a nine-carbon backbone (nonadiene) with conjugated double bonds (4,7-positions), two ketone groups (1,6-positions), a 3-furanyl substituent, and methyl groups at positions 4 and 7. The (Z)-stereochemistry indicates a specific geometric isomerism at the double bond(s). This compound likely belongs to a broader class of furan-containing diketones studied for their roles in natural product biosynthesis, flavor chemistry, or synthetic intermediates.

Properties

CAS No. |

92448-65-2 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

(4Z)-1-(furan-3-yl)-4,8-dimethylnona-4,7-diene-1,6-dione |

InChI |

InChI=1S/C15H18O3/c1-11(2)8-14(16)9-12(3)4-5-15(17)13-6-7-18-10-13/h6-10H,4-5H2,1-3H3/b12-9- |

InChI Key |

BPECSJWVNSQYFV-XFXZXTDPSA-N |

Isomeric SMILES |

CC(=CC(=O)/C=C(/C)\CCC(=O)C1=COC=C1)C |

Canonical SMILES |

CC(=CC(=O)C=C(C)CCC(=O)C1=COC=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lists several structurally analogous compounds with distinct functional groups, chain lengths, and substituents.

Table 1: Structural and Functional Comparison

| Compound Name (IUPAC) | CAS Number | Chain Length | Functional Groups | Substituents | Key Differences |

|---|---|---|---|---|---|

| 4,7-Nonadiene-1,6-dione, 1-(3-furanyl)-4,8-dimethyl-, (Z)- | Not explicitly listed | 9 carbons | 1,6-diketone; conjugated diene (4,7) | 3-furanyl; 4,8-dimethyl; (Z)-stereo | Unique diene system; stereospecificity |

| (4S)-1-(furan-3-yl)-4,8-dimethylnonane-1,6-dione | 19479-15-3 | 9 carbons | 1,6-diketone | 3-furanyl; 4,8-dimethyl; (4S)-stereo | Single bonds vs. conjugated diene; stereochemistry |

| 1-(3-furanyl)-1,4-pentanedione | 496-06-0 | 5 carbons | 1,4-diketone | 3-furanyl | Shorter chain; no methyl groups |

| 1-(furan-3-yl)-4-phenylbutane-1,4-dione | 142896-19-3 | 4 carbons | 1,4-diketone | 3-furanyl; phenyl at C4 | Aromatic phenyl substituent |

| 1,4-butanedione, 1,4-di-3-furanyl | 62381-29-7 | 4 carbons | 1,4-diketone | Dual 3-furanyl groups | Symmetric furan substitution |

| 1-nonanone, 1-(3-furanyl) | 71263-43-9 | 9 carbons | Single ketone (C1) | 3-furanyl | Monoketone vs. diketone |

Key Findings from Structural Analysis

Chain Length and Functional Groups: The target compound and (4S)-1-(furan-3-yl)-4,8-dimethylnonane-1,6-dione share a nine-carbon backbone and 1,6-diketone groups. However, the absence of conjugated double bonds in the latter (evidenced by "nonane" vs. "nonadiene") suggests divergent reactivity, particularly in cyclization or electrophilic addition pathways .

Substituent Effects :

- The 4,8-dimethyl groups in the target compound and CAS 19479-15-3 enhance steric hindrance compared to unmethylated analogs (e.g., CAS 496-06-0). This could influence solubility, crystallization behavior, or biological activity.

- The phenyl group in 1-(furan-3-yl)-4-phenylbutane-1,4-dione (CAS 142896-19-3) introduces aromaticity, which may alter electronic properties and binding affinity in receptor-based studies.

Stereochemical and Geometric Considerations :

- The (Z)-configuration in the target compound implies cis geometry at the double bond, affecting molecular polarity and intermolecular interactions. In contrast, the (4S)-stereochemistry in CAS 19479-15-3 highlights chiral center-driven enantioselectivity, relevant to asymmetric synthesis or enzymatic recognition.

Notes on Data Limitations

- The CAS number for the target compound remains unconfirmed in the evidence, necessitating further verification.

- Structural comparisons rely on supplier-provided data (CAS 19479-15-3 and others), which may lack experimental details such as spectroscopic or thermodynamic properties .

- The (Z)-configuration and conjugated diene system in the target compound warrant dedicated synthetic and computational studies to resolve ambiguities.

Q & A

Q. How can researchers investigate the compound’s photodegradation pathways?

- Methodological Answer : Expose samples to UV-Vis light (300–800 nm) in a photoreactor. Analyze degradation products via high-resolution MS (HRMS) and propose pathways using isotope labeling (e.g., O₂) to track oxygen incorporation .

Key Recommendations for Methodological Rigor

- Triangulation : Combine spectroscopic, chromatographic, and computational data to validate findings .

- Iterative Design : Use pilot studies to refine synthetic protocols before full-scale experiments .

- Ethical Reporting : Disclose all synthetic byproducts and analytical limitations (e.g., undetected volatiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.